Lipoxygenase-12 Inhibition: A Baseline Activity Profile Differentiating from Inactive Structural Analogs
In a direct biochemical assay, N-(4-methoxybenzyl)-3-methylbutanamide was tested for its ability to inhibit platelet 12-lipoxygenase. At a concentration of 30 µM, the compound exhibited measurable inhibition, providing a quantifiable activity benchmark that distinguishes it from structurally similar analogs which may show no activity in this specific assay . While the precise percentage of inhibition is not specified in the available summary data, the positive hit at 30 µM establishes a foundational activity profile that can be used to select this compound for further study in inflammatory pathways where 12-lipoxygenase is implicated.
| Evidence Dimension | In vitro enzyme inhibition |
|---|---|
| Target Compound Data | Active (inhibition observed) at 30 µM |
| Comparator Or Baseline | Inactive structural analogs (class baseline) |
| Quantified Difference | Qualitative difference: active vs. inactive |
| Conditions | In vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 µM |
Why This Matters
This assay provides a quantifiable, though qualitative, starting point for researchers screening for 12-lipoxygenase modulators, a target relevant to skin inflammation and cancer, allowing for rational selection over inactive analogs.
